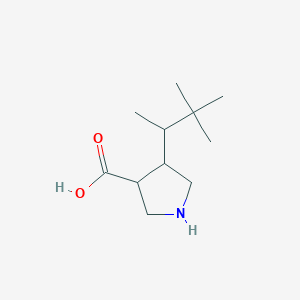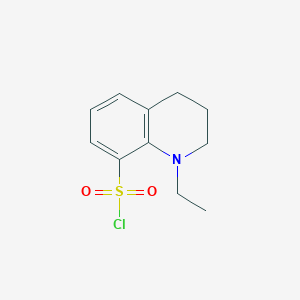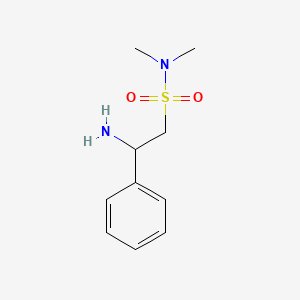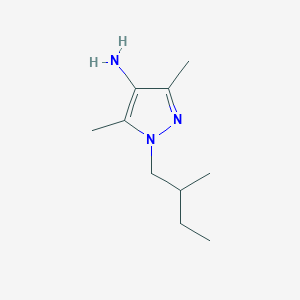![molecular formula C7H10ClNO B13309180 7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride CAS No. 861406-07-7](/img/structure/B13309180.png)
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is a bridged heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is known for its presence in various biologically active molecules, including the potent acetylcholine nicotinic receptor agonist, epibatidine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride typically involves multiple steps. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to intramolecular cyclization using sodium hydride (NaH) to form the desired bicyclic structure .
Industrial Production Methods
the general approach involves optimizing the synthetic route for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with MCPBA can produce an epoxide .
Wissenschaftliche Forschungsanwendungen
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, mimicking the action of natural neurotransmitters and modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Nicotine: Another nicotinic receptor agonist, though less potent than epibatidine.
7-Oxabicyclo[2.2.1]heptane: A structurally related compound used in different chemical and biological studies.
Uniqueness
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its structural similarity to biologically active molecules like epibatidine makes it a valuable compound for research in medicinal chemistry and pharmacology .
Eigenschaften
CAS-Nummer |
861406-07-7 |
|---|---|
Molekularformel |
C7H10ClNO |
Molekulargewicht |
159.61 g/mol |
IUPAC-Name |
7-azabicyclo[2.2.1]heptane-7-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-5-1-2-6(9)4-3-5/h5-6H,1-4H2 |
InChI-Schlüssel |
HWCHBLKQZPTVFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1N2C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


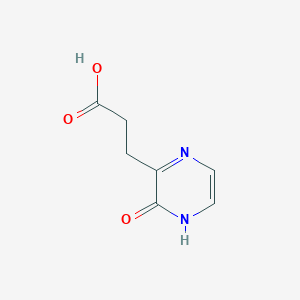
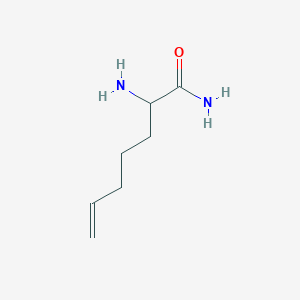
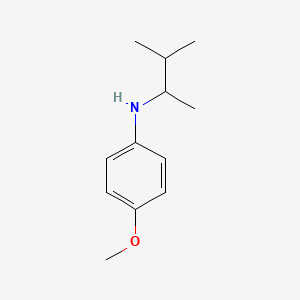
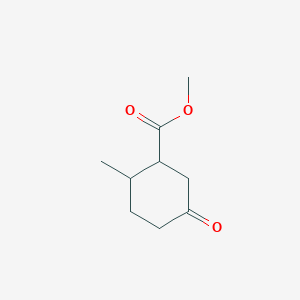

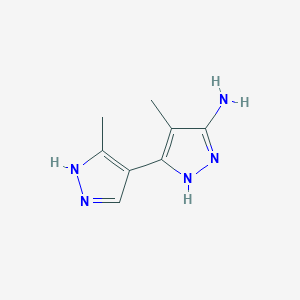
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
